REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[C:5]([F:11])=[CH:4][C:3]=1[O:12][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([F:20])[CH:15]=1>C(OCC)(=O)C.[Pt]>[F:11][C:5]1[CH:4]=[C:3]([O:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([F:20])[CH:15]=2)[C:2]([F:1])=[CH:7][C:6]=1[NH2:8]
|
Name
|
|
Quantity
|
2.63 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C(=C1)[N+](=O)[O-])F)OCC1=CC(=CC=C1)F
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Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
catalyst
|
Smiles
|
[Pt]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
the catalyst was filtered over a Dicalit layer
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Type
|
CUSTOM
|
Details
|
the solution evaporated under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C(=C1)OCC1=CC(=CC=C1)F)F)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.25 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |